molecular formula C10H15NO B3432503 Racephedrine CAS No. 321-98-2

Racephedrine

Cat. No. B3432503
CAS RN: 321-98-2
M. Wt: 165.23 g/mol
InChI Key: KWGRBVOPPLSCSI-UHFFFAOYSA-N
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Description

Racephedrine is a synthetic racemic ephedrine . It is also known as synthetic ephedrine, being a racemate of the R- and S- forms . It is administered in the form of its hydrochloride .


Synthesis Analysis

A chemical method for synthesizing ephedrine, which includes racephedrine, involves using (+/-)alpha-methylaminophenylpropanone hydrochloride as a raw material. This is reduced to the mixtures of (+/-)ephedrine and (+/-)pseudoephedrine by a suitable reducing agent. The (+/-)ephedrine is then separated, and the l-ephedrine or l-ephedrine hydrochloride is separated using chiral organic acid as a resolving agent .


Molecular Structure Analysis

The molecular formula of Racephedrine is C10H15NO . The average weight is 165.236 and the monoisotopic mass is 165.115364107 .

Safety and Hazards

Racephedrine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-(methylamino)-1-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGRBVOPPLSCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858959
Record name 2-(Methylamino)-1-phenyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Racephedrine

CAS RN

53214-57-6, 299-42-3
Record name 2-(Methylamino)-1-phenyl-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53214-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol, alpha-(1-methylaminoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053214576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ephedrine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170951
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name WLN: QYR&Y1&M1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165609
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ephedrine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methylamino)-1-phenyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Racephedrine and how does it work?

A: Racephedrine is a synthetic sympathomimetic amine that acts as a bronchodilator and decongestant. It is a racemic mixture of the two enantiomers, (-)-ephedrine and (+)-pseudoephedrine. Racephedrine primarily exerts its effects by mimicking the actions of norepinephrine at adrenergic receptors. [] It stimulates the release of norepinephrine from sympathetic nerve terminals and directly activates both α- and β-adrenergic receptors. [] This stimulation leads to relaxation of bronchial smooth muscles, constriction of blood vessels in the nasal mucosa, and increased heart rate and contractility. []

Q2: What are the applications of Racephedrine in medicine?

A: Racephedrine has been historically used in over-the-counter (OTC) products for the relief of symptoms associated with asthma, colds, and allergies. [] It acts as a bronchodilator, helping to open up the airways in the lungs, and a decongestant, reducing nasal congestion. [] It has also been investigated for its potential slimming effects due to its ability to stimulate thermogenesis in brown adipose tissue. []

Q3: How does the structure of Racephedrine relate to its activity?

A: The stereochemistry of ephedrine isomers plays a crucial role in their potency and selectivity towards adrenergic receptors. Studies have shown that (-)-ephedrine, one of the enantiomers present in racemic Racephedrine, exhibits higher potency in stimulating brown adipocyte respiration compared to other stereoisomers like (+)-psi-ephedrine and (-)-psi-ephedrine. [] This highlights the importance of specific structural features in influencing the interaction with target receptors and ultimately, the biological activity.

Q4: What research has been conducted on the combined effects of Racephedrine with other drugs?

A: Researchers have investigated the effects of combining Racephedrine with other active ingredients, such as theophylline and phenobarbital, for the treatment of bronchial asthma. [, , ] These studies have examined the efficacy and potential benefits of combining these compounds. [, , ] Additionally, research has explored the in vitro histamine liberation from human leukocytes sensitized by grass pollen when treated with Racephedrine and theophylline. [] These investigations contribute to a deeper understanding of potential drug interactions and therapeutic applications.

Q5: How does the Food and Drug Administration (FDA) regulate the labeling of Racephedrine-containing products?

A: The FDA has implemented specific labeling requirements for OTC bronchodilator drug products containing Racephedrine hydrochloride. [] These regulations include the addition of additional warnings, such as an "Asthma alert," and revisions to the indications, warnings, and directions for use. [] This highlights the FDA's role in ensuring the safe and appropriate use of OTC medications containing Racephedrine.

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